

# DFX117 vs. Cabozantinib in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DFX117    |           |
| Cat. No.:            | B15568789 | Get Quote |

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), researchers and clinicians are continually seeking novel agents with improved efficacy and safety profiles. This guide provides a detailed comparison of **DFX117**, a novel preclinical compound, and cabozantinib, an FDA-approved multi-kinase inhibitor, for the treatment of NSCLC. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

# Introduction to DFX117 and Cabozantinib

**DFX117** is a novel, orally available small molecule inhibitor that has demonstrated potent antitumor activity in preclinical models of NSCLC.[1] It is currently in the early stages of drug development.

Cabozantinib is a potent multi-tyrosine kinase inhibitor (TKI) that is approved for the treatment of several cancers, including medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[2][3] Its utility in NSCLC is actively being investigated in multiple clinical trials.[4][5][6][7][8] Cabozantinib targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2][9][10]

# **Mechanism of Action**

The antitumor effects of **DFX117** and cabozantinib are attributable to their distinct inhibitory profiles against key signaling pathways implicated in NSCLC pathogenesis.







**DFX117** acts as a dual inhibitor of c-Met and phosphatidylinositol 3-kinase alpha (PI3Kα).[1] The aberrant activation of the HGF/c-Met signaling pathway and the PI3K/Akt pathway are known drivers of tumorigenesis, and their simultaneous inhibition has shown synergistic antitumor effects.[1]

Cabozantinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, AXL, and RET.[2][9][10] By inhibiting these pathways, cabozantinib disrupts tumor angiogenesis, invasion, and metastasis.[2][9]



### Comparative Signaling Pathways of DFX117 and Cabozantinib





Click to download full resolution via product page

Caption: Comparative signaling pathways of DFX117 and Cabozantinib.

# Preclinical Efficacy in NSCLC DFX117



A preclinical study evaluated the antitumor activity of **DFX117** in NSCLC cell lines and in vivo models.[1]

| Parameter           | A549 (KRAS mutant)                                     | NCI-H1975 (PIK3CA mutant, c-Met amplification)         |
|---------------------|--------------------------------------------------------|--------------------------------------------------------|
| IC50 (μM)           | 0.44                                                   | Not specified                                          |
| Cell Cycle Arrest   | G0/G1 phase                                            | G0/G1 phase                                            |
| Apoptosis Induction | Yes                                                    | Yes                                                    |
| In Vivo Efficacy    | Significant tumor growth inhibition in xenograft model | Significant tumor growth inhibition in xenograft model |

Data summarized from a preclinical study on **DFX117**.[1]

## **Cabozantinib**

Cabozantinib has also been evaluated in preclinical models of NSCLC, demonstrating inhibition of tumor growth and angiogenesis. These preclinical findings provided the rationale for its investigation in clinical trials. In a preclinical study, cabozantinib was shown to effectively target both wild-type and resistant mutant CD74-ROS1 in NSCLC cell lines.[11]

# **Clinical Efficacy in NSCLC (Cabozantinib)**

Cabozantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents.



| Trial             | Phase | Treatment                                   | Patient<br>Population                                                    | Objective<br>Response<br>Rate<br>(ORR) | Median Progressi on-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-------------------|-------|---------------------------------------------|--------------------------------------------------------------------------|----------------------------------------|-----------------------------------------|---------------------------------------|
| NCT01639<br>508   | II    | Cabozantin<br>ib                            | RET<br>fusion-<br>positive<br>advanced<br>NSCLC                          | -                                      | -                                       | -                                     |
| CONTACT-<br>01    | III   | Atezolizum ab + Cabozantin ib vs. Docetaxel | Metastatic NSCLC previously treated with anti- PD-(L)1 and chemother apy | -                                      | 4.6 months                              | 10.7<br>months                        |
| NCT01866<br>410   | 1/11  | Cabozantin<br>ib +<br>Erlotinib             | EGFR- mutated NSCLC with progressio n on EGFR TKI                        | -                                      | -                                       | -                                     |
| Phase II<br>Study | II    | Cabozantin<br>ib                            | MET-<br>altered<br>lung<br>cancers                                       | 20%                                    | 4.5 months                              | 7.2 months                            |

Data from various clinical trials of cabozantinib in NSCLC.[6][8][12][13]



The CONTACT-01 study, a phase III trial, showed that the combination of atezolizumab and cabozantinib did not significantly improve overall survival compared to docetaxel in patients with metastatic NSCLC who had progressed after prior immunotherapy and chemotherapy.[6] [13]

# **Experimental Protocols DFX117 (Preclinical)**

The preclinical evaluation of **DFX117** involved a series of in vitro and in vivo experiments to characterize its antitumor activity.[1]

- Cell Viability Assay: NSCLC cell lines (A549 and NCI-H1975) were treated with varying concentrations of **DFX117** for 48 hours. Cell viability was assessed using a standard MTT or similar assay to determine the half-maximal inhibitory concentration (IC50).
- Cell Cycle Analysis: Cells were treated with **DFX117**, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
- Apoptosis Assay: Apoptosis was measured using Annexin V-FITC/PI staining followed by flow cytometry analysis. Western blotting was also used to detect changes in the expression of apoptosis-related proteins.[14]
- Western Blot Analysis: Protein lysates from treated cells were subjected to SDS-PAGE and immunoblotted with antibodies against key proteins in the c-Met and PI3K/Akt signaling pathways to assess the mechanism of action.
- In Vivo Xenograft Model: Nude mice were subcutaneously injected with NSCLC cells. Once tumors were established, mice were orally administered **DFX117** or vehicle control, and tumor growth was monitored over time.



# In Vitro Studies NSCLC Cell Culture (A549, NCI-H1975) DFX117 Treatment Cell Viability Assay (IC50) Cell Cycle Analysis Apoptosis Assay Western Blot Efficacy Analysis

Preclinical Evaluation Workflow for DFX117

Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What diseases does Cabozantinib treat? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]



- 6. ascopubs.org [ascopubs.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. mskcc.org [mskcc.org]
- 9. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective Treatment with Cabozantinib in an Advanced Non-Small-Cell Lung Cancer Patient Harboring a CD74-ROS1 Fusion: A Case Report PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase II Study of Cabozantinib in Patients With MET-Altered Lung Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atezolizumab/Cabozantinib vs Docetaxel in Previously Treated Metastatic NSCLC The ASCO Post [ascopost.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DFX117 vs. Cabozantinib in Non-Small Cell Lung Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568789#dfx117-compared-to-cabozantinib-in-nsclc]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com